molecular formula C6H14ClNO2 B1426033 (R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride CAS No. 210830-32-3

(R)-3-Methyl-2-(methylamino)butanoic acid hydrochloride

Cat. No.: B1426033
CAS No.: 210830-32-3
M. Wt: 167.63 g/mol
InChI Key: LLAKGSVMNLYWAQ-NUBCRITNSA-N
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Description

“®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is a chemical compound with the molecular weight of 153.61 . It is also known as “(3R)-3-(methylamino)butanoic acid hydrochloride” and has the InChI code "1S/C5H11NO2.ClH/c1-4(6-2)3-5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m1./s1" .


Molecular Structure Analysis

The molecular formula of “®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is C5H11NO2 . The InChI key is "IDYRLRYWPQNZMO-PGMHMLKASA-N" .


Physical and Chemical Properties Analysis

“®-3-Methyl-2-(methylamino)butanoic acid hydrochloride” is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB)

Research by Seebach and Züger (1982) in the field of polymer chemistry demonstrated the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to produce enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates. This process is significant for synthesizing synthetic building blocks available in both enantiomeric forms (Seebach & Züger, 1982).

Synthesis of 4-(methylamino) butanoic Acid

Peng (2010) studied the synthesis of 4-(methylamino)butanoic acid, an intermediate in chemical reactions, highlighting the process and conditions for optimal yields. This research contributes to the understanding of synthesizing related compounds in chemistry (Peng, 2010).

Synthesis of Strobilurins Analogues

Zakharychev, Golubtsova, and Kovalenko (1999) synthesized esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids, analogous to strobilurins, which are fungicidal antibiotics. This underscores the importance of such compounds in developing new fungicides and antibiotics (Zakharychev et al., 1999).

Biotransformation in Escherichia coli

Ernst et al. (2005) developed a biotransformation system in Escherichia coli for reducing prochiral carbonyl compounds to chiral hydroxy acid derivatives, specifically methyl (R)-3-hydroxy butanoate. This work is significant in the field of biocatalysis and enzyme engineering (Ernst et al., 2005).

Safety and Hazards

The compound is associated with some hazards. It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by H-N-Me-D-Val-OHIt is known that the compound is involved in some biological processes . The downstream effects of these pathways remain to be determined.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-N-Me-D-Val-OHIt is known that the compound has a molecular weight of 16764 , which may influence its bioavailability

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-N-Me-D-Val-OHIt is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may affect its stability.

Properties

IUPAC Name

(2R)-3-methyl-2-(methylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAKGSVMNLYWAQ-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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